molecular formula C8H14F3NO2 B13961958 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol

Cat. No.: B13961958
M. Wt: 213.20 g/mol
InChI Key: TVFINFSYOIKLFG-UHFFFAOYSA-N
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Description

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol typically involves the reaction of 1-(trifluoromethyl)piperidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a piperidine derivative with a reduced trifluoromethyl group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It is utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)piperidine
  • 2-(Trifluoromethyl)piperidine
  • 4-(Trifluoromethyl)piperidine

Uniqueness

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol is unique due to the presence of both a trifluoromethyl group and an ethoxy group, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other piperidine derivatives.

Properties

IUPAC Name

2-[1-(trifluoromethyl)piperidin-4-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)12-3-1-7(2-4-12)14-6-5-13/h7,13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFINFSYOIKLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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